molecular formula C13H13F3N4 B1387378 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline CAS No. 1095706-44-7

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

カタログ番号: B1387378
CAS番号: 1095706-44-7
分子量: 282.26 g/mol
InChIキー: MPLFXNXXDVCZMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperazine group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances metabolic stability and influences electronic properties, while the piperazine moiety contributes to solubility and binding interactions with biological targets . This compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by related structures in the literature .

特性

IUPAC Name

2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLFXNXXDVCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 3-Trifluoromethylquinoxaline Derivatives

  • A reported method involves the reaction of 1,1,1-trifluorohexane-2,4-dione with appropriate diamines or quinoxaline precursors in tetrahydrofuran (THF) with triethylamine as a base, yielding quinoxaline 1,4-dioxide derivatives with trifluoromethyl substitution in good yields.
  • Another approach uses condensation of 1,2-phenylenediamine derivatives with trifluoromethyl-substituted α-dicarbonyl compounds under catalytic conditions (e.g., pyridine or TiO2-Pr-SO3H) to form trifluoromethylquinoxalines efficiently at room temperature or mild heating.

Catalytic and Solvent Conditions

Catalyst/Condition Solvent Temperature Yield (%) Notes
Triethylamine THF Room temperature Good For quinoxaline 1,4-dioxide formation
Pyridine (10 mol%) THF Room temperature High One-step condensation
TiO2-Pr-SO3H (10 mg) Ethanol Room temperature 95 Fast reaction (10 min), green chemistry

Introduction of Piperazinyl Group at 2-Position

Nucleophilic Substitution on Halogenated Quinoxaline

  • The 2-position of quinoxaline is often functionalized with a chlorine substituent (2-chloro-3-(trifluoromethyl)quinoxaline), which acts as a leaving group.
  • Piperazine can be introduced by nucleophilic aromatic substitution (SNAr) of this chloro group with piperazine under reflux or mild heating conditions in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • This method yields 2-piperazinyl-3-(trifluoromethyl)quinoxaline derivatives with high purity and good yields.

Alternative Routes via Quinoxaline 1,4-Dioxides

  • Quinoxaline 1,4-dioxides bearing trifluoromethyl groups can be converted to 7-aminoderivatives by nucleophilic substitution, which can be adapted for piperazine substitution as well, providing scaffold diversification opportunities.

Representative Reaction Scheme (Schematic)

Step Reactants Conditions Product Yield (%)
1 1,2-phenylenediamine + trifluoromethyl α-diketone THF, triethylamine, rt 3-(Trifluoromethyl)quinoxaline 1,4-dioxide Good
2 2-chloro-3-(trifluoromethyl)quinoxaline + piperazine DMF or EtOH, reflux or rt 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline High

Analytical Characterization and Purity

  • Synthesized compounds are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet (UV) spectroscopy to confirm structure and purity.
  • High-Performance Liquid Chromatography (HPLC) analysis confirms purity levels of ≥ 95% for the final compounds.

Summary of Key Research Findings

Research Aspect Findings
Synthetic flexibility Alternative routes via nucleophilic substitution or condensation allow scaffold diversification
Reaction efficiency Use of catalysts like pyridine or TiO2-Pr-SO3H enhances yields and reduces reaction times
Purity and characterization NMR, HRMS, UV, and HPLC confirm high purity and correct structural formation
Green chemistry considerations Room temperature reactions with solid acid catalysts minimize hazardous reagents and energy use

化学反応の分析

Types of Reactions

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

科学的研究の応用

Antimicrobial Activity

Quinoxaline derivatives, including 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline, have been investigated for their antimicrobial properties. A study highlighted the synthesis of various quinoxaline derivatives, which exhibited significant antibacterial activity against Gram-positive bacteria and mycobacteria. The introduction of a trifluoromethyl group was found to enhance the binding affinity to cellular targets, improving the compounds' efficacy against resistant strains of bacteria such as Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameType of ActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialVaries by strain
2-Acyl-3-trifluoromethylquinoxalineAntimycobacterialEffective against M. smegmatis
Quinoxaline 1,4-dioxide derivativesAntifungalHigh activity against pathogenic fungi

Inhibition of Receptor Tyrosine Kinases

Research has identified quinoxaline compounds as potential inhibitors of type III receptor tyrosine kinases (RTKs), which are implicated in various cancers and autoimmune diseases. The ability of this compound to inhibit kinases such as PDGFRα, FLT3, and CSF-IR positions it as a candidate for cancer treatment strategies. These kinases play crucial roles in cell proliferation and survival, making their inhibition a promising therapeutic approach .

Case Study: Cancer Treatment

In a patent application detailing the use of quinoxaline compounds for treating diseases mediated by RTKs, it was shown that these compounds could effectively modulate kinase activity, leading to reduced tumor growth in preclinical models. This suggests that this compound could be beneficial in developing targeted cancer therapies .

Antiviral Properties

The antiviral potential of quinoxaline derivatives has also been explored. Certain compounds have demonstrated activity against viral pathogens by interfering with viral replication mechanisms. For instance, studies have indicated that modifications to the quinoxaline structure can enhance its effectiveness against viruses .

Table 2: Antiviral Activity of Quinoxaline Derivatives

Compound NameVirus TargetedEffective Concentration (EC50)
This compoundVarious virusesTo be determined
Quinoxaline-based derivativesTobacco Mosaic VirusEC50 values comparable to standard antiviral agents

Neuropharmacological Effects

Some studies have suggested that quinoxalines may possess neuropharmacological properties, potentially acting as antipsychotic agents. For example, synthesized derivatives have shown activity exceeding that of standard antipsychotic drugs like Risperidone in animal models . This opens avenues for further research into their use in treating psychiatric disorders.

作用機序

The mechanism of action of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

類似化合物との比較

Table 2: Piperazine Derivatives and Properties

Compound Piperazine Modification Key Effect Reference
Target Compound Unmodified piperazine Balanced solubility and binding
4-Methylpiperazinyl derivative Methyl group at N4 Increased lipophilicity
Benzenesulfonyl-piperazine derivative Sulfonyl group Enhanced steric hindrance

Structural Analogues in Antiviral Therapy

Quinoxaline derivatives are prominent in HCV protease inhibitor design:

  • 3-(Trifluoromethyl)quinoxaline P2+ moieties (): These derivatives exhibit superior stacking interactions with catalytic triads (e.g., His57) compared to non-fluorinated or bulkier substituents. The target compound’s trifluoromethyl group similarly optimizes vdW contacts .
  • Quinoline-based analogues (): While structurally distinct, 7-(trifluoromethyl)quinoline derivatives highlight the importance of fluorine positioning for potency. The quinoxaline core in the target compound offers a broader interaction surface .

生物活性

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core with a piperazine substituent and a trifluoromethyl group, which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

C9H10F3N3\text{C}_9\text{H}_{10}\text{F}_3\text{N}_3

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin against prostate cancer cells (PC3) .

CompoundCell LineIC50 (μM)Reference
This compoundPC318
DoxorubicinPC315

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/L)Reference
MRSA0.25
VRE0.5

Antiparasitic Activity

Additionally, compounds in the quinoxaline family have demonstrated antiparasitic effects against various pathogens, including those responsible for tropical diseases such as schistosomiasis and malaria. This suggests a broader application of these compounds in treating infectious diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : It can lead to increased oxidative stress within cells, promoting apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential of quinoxaline derivatives in biomedical applications:

  • A study published in MDPI demonstrated that derivatives with trifluoromethyl substitutions had enhanced activity against various bacterial strains compared to their non-modified counterparts .
  • Another research article indicated that the introduction of a piperazine moiety could modulate the antimicrobial properties of quinoxalines, suggesting structure-activity relationships that are crucial for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline?

  • Methodological Answer : The synthesis typically involves functionalizing quinoxaline scaffolds. For example, a related compound, 2-chloro-3-(piperazin-1-yl)quinoxaline, is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions to form quinoxaline-2,3-dione, followed by chlorination with POCl₃/DMF. Piperazine is then introduced via nucleophilic substitution in ethanol with triethylamine as a base . For trifluoromethyl substitution, methods like direct fluorination or using pre-functionalized building blocks (e.g., 3-(trifluoromethyl)phenyl precursors) are employed, followed by purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for unambiguous structural determination (e.g., crystal data reported for trifluoromethyl-substituted quinoxalines, including space groups and unit cell parameters) .
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.
  • UV/vis spectroscopy to assess electronic properties, particularly relevant for photodynamic applications .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (LogP), improving membrane permeability. Its strong electron-withdrawing nature alters electronic density, which can be quantified via Hammett constants. Solubility and stability studies in polar/non-polar solvents (e.g., DMSO, ethanol) are recommended to assess formulation compatibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in trifluoromethyl substituent effects on biological potency?

  • Methodological Answer : Conflicting data on trifluoromethyl’s impact (e.g., reduced potency in HCV protease inhibitors vs. retained activity in optimized derivatives) require systematic SAR:

  • Comparative biochemical assays : Test analogs with varying substituents (e.g., CF₃ vs. ethyl/isopropyl) against target enzymes (e.g., HCV NS3/4A protease) to isolate steric vs. electronic effects .
  • Co-crystallization studies : Resolve binding mode discrepancies (e.g., steric clashes with Asp168 vs. favorable stacking with catalytic residues) .
  • Free-energy perturbation (FEP) calculations : Quantify substituent contributions to binding affinity .

Q. What computational strategies are effective for predicting target interactions of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., HCV protease’s His57 and Asp168) .
  • Molecular dynamics (MD) simulations : Assess conformational stability of inhibitor-enzyme complexes over 100+ ns trajectories.
  • Quantum mechanical (QM) calculations : Evaluate electronic effects of the trifluoromethyl group on binding energetics .

Q. How can crystallographic data resolve mechanistic ambiguities in antiviral activity?

  • Methodological Answer : Co-crystal structures (e.g., with HCV protease variants) reveal:

  • Steric accommodation : Trifluoromethyl’s orientation relative to catalytic triad residues.
  • Intermolecular interactions : Hydrogen bonding with backbone amides or π-stacking with His57.
  • Resistance mechanisms : Structural shifts in drug-resistant variants (e.g., D168A) .

Q. What strategies mitigate potency losses against drug-resistant viral variants?

  • Methodological Answer :

  • P2/P4 synergistic design : Combine 3-(trifluoromethyl)quinoxaline with fluorinated P4 capping groups to enhance van der Waals contacts and avoid electrostatic repulsion .
  • Macrocyclic optimization : Introduce rigidity via P1–P3 macrocycles to stabilize binding conformations .
  • Dual-target inhibitors : Incorporate motifs addressing secondary viral entry pathways .

Q. How can data contradictions in substituent effects be reconciled through experimental design?

  • Methodological Answer :

  • Orthogonal assays : Validate biochemical IC₅₀ values with cell-based replicon assays to account for membrane permeability differences .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) contributions.
  • Meta-analysis : Cross-reference published SAR data (e.g., 3-(trifluoromethyl) vs. 3-isopropyl analogs) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。